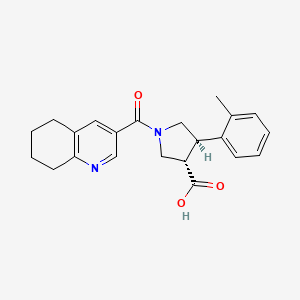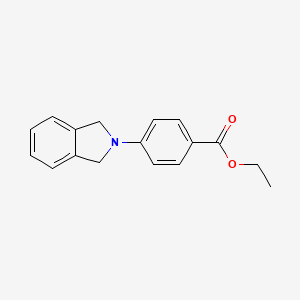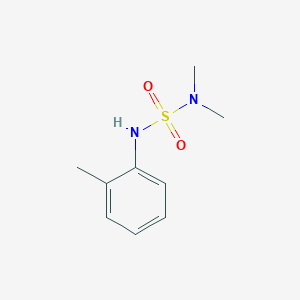![molecular formula C23H16BrFN4O B5560489 2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)
2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific pyrazolones with benzoyl hydrazide in conditions such as refluxing ethanol. For instance, the synthesis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide has been achieved through such methods, providing a foundation for understanding the synthesis of similar compounds (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals nonplanar configurations with intermolecular hydrogen bonding forming specific ring systems. X-ray diffraction analyses have been crucial in understanding the three-dimensional arrangements of these molecules, as seen in studies of similar benzohydrazide compounds (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include interactions with metal halides to form complexes, characterized by various spectroscopic techniques. For example, reactions with Co(II), Ni(II), and Cu(II) halides have been reported to yield corresponding complexes with distinct chemical properties (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of similar compounds are often determined through X-ray crystallography and spectroscopic methods. The crystalline forms and solubility in various solvents play a crucial role in the compound's applications and behavior in reactions (Asegbeloyin et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and the presence of specific functional groups. Studies on related compounds suggest a range of chemical behaviors, from stable complex formations with metals to potential biological activities, such as antimicrobial and cytotoxic effects (Asegbeloyin et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
These compounds are synthesized through various chemical reactions, involving the condensation of different hydrazides and aldehydes, followed by characterization using techniques such as NMR spectroscopy and X-ray diffraction. For example, the synthesis and characterization of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrated significant in vitro cytotoxic and antimicrobial activities, showcasing the compound's potential in therapeutic applications (Asegbeloyin et al., 2014).
Biological Activities
The biological activities of these compounds and their derivatives have been extensively investigated, particularly in the context of anticancer and antimicrobial properties. For instance, a series of N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted benzo hydrazones demonstrated potent anticancer activity against various cancer cell lines, including A549 and MCF-7, along with antimicrobial effects against specific bacterial and fungal strains (Kumar et al., 2021).
These compounds' mechanism of action often involves interaction with biological targets, such as enzymes and receptors, leading to their potential therapeutic effects. Molecular docking studies further elucidate these interactions, providing insights into the compounds' efficacies and guiding the development of more effective therapeutic agents.
Antimicrobial and Anticancer Evaluation
Synthetic routes to these compounds also open pathways to explore their utility in treating infectious diseases and cancer. The synthesis of various derivatives and their subsequent evaluation for antimicrobial and anticancer properties highlight the versatility of these compounds in addressing a range of health issues. For example, the evaluation of benzohydrazide derivatives for their antimicrobial and anticancer activities emphasizes the potential of these compounds in medicinal chemistry and drug development (Kumar et al., 2015).
Propriétés
IUPAC Name |
2-bromo-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN4O/c24-21-9-5-4-8-20(21)23(30)27-26-14-17-15-29(19-6-2-1-3-7-19)28-22(17)16-10-12-18(25)13-11-16/h1-15H,(H,27,30)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFVWHCWSRXDB-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)


![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)


